
Tert-butyl 5-benzoylthiophen-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-benzoylthiophen-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenylcarbonyl group, and a thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-benzoylthiophen-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with a thienyl derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-benzoylthiophen-2-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 5-benzoylthiophen-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 5-benzoylthiophen-2-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
Phenylcarbamate: Contains a phenyl group but lacks the thienyl group.
Thienylcarbamate: Contains a thienyl group but lacks the phenylcarbonyl group.
Uniqueness
Tert-butyl 5-benzoylthiophen-2-ylcarbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both phenylcarbonyl and thienyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H17NO3S |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
tert-butyl N-(5-benzoylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C16H17NO3S/c1-16(2,3)20-15(19)17-13-10-9-12(21-13)14(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,19) |
Clé InChI |
COSZHSOTNXBHDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

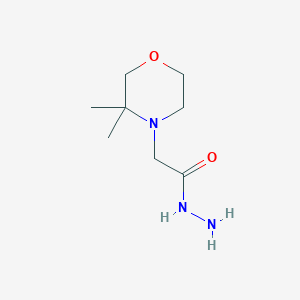
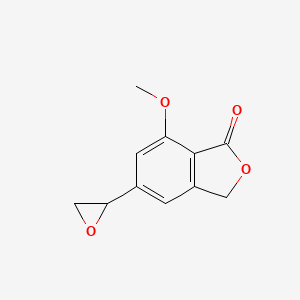
![6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one](/img/structure/B8279883.png)
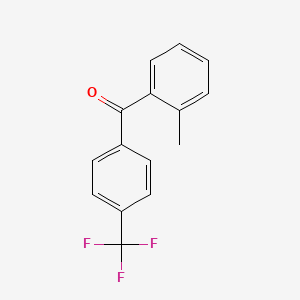
![7-Iodo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8279894.png)
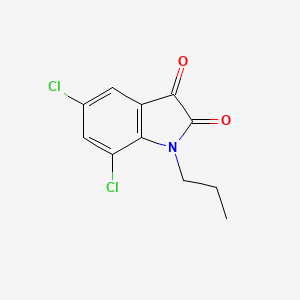



![1-[3-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone](/img/structure/B8279941.png)

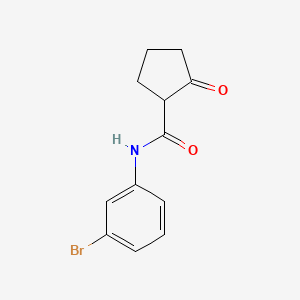
![4-methylthieno-[3,4-b]-quinolin-9(4H)-one](/img/structure/B8279956.png)
